Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[4-chloro-2-(2,6-dichlorophenyl)imidazo[4,5-c]pyridin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O2/c1-23-11(22)7-21-10-5-6-19-14(18)13(10)20-15(21)12-8(16)3-2-4-9(12)17/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZJFUQCOSNJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C(=NC=C2)Cl)N=C1C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124962 | |
| Record name | 1H-Imidazo[4,5-c]pyridine-1-acetic acid, 4-chloro-2-(2,6-dichlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439820-87-7 | |
| Record name | 1H-Imidazo[4,5-c]pyridine-1-acetic acid, 4-chloro-2-(2,6-dichlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439820-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo[4,5-c]pyridine-1-acetic acid, 4-chloro-2-(2,6-dichlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate, also known by its CAS number 1439820-87-7, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10Cl3N3O
- Molecular Weight : 350.61 g/mol
- Structure : The compound features a complex imidazo[4,5-c]pyridine core with multiple chlorine substitutions, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potent antimicrobial properties. The presence of chlorine atoms in the aromatic rings enhances the lipophilicity and electrophilicity of the molecule, which may contribute to its interaction with microbial targets.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : this compound has shown promising MIC values against various bacterial strains. For instance, compounds with similar structures have reported MIC values as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Similar Compound A | MRSA | 1 |
| Similar Compound B | E. faecium | 16 |
| Methyl Ester | S. aureus | <2 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound's mechanism of action appears to involve targeting key enzymes involved in cancer cell proliferation.
Case Studies:
- Caco-2 Cell Line : In vitro studies demonstrated that the compound significantly decreased cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001). This suggests a potential role in colorectal cancer treatment .
- A549 Cell Line : The compound showed varying degrees of activity against different cancer cell lines. It exhibited notable anticancer effects against both Caco-2 and A549 cells, indicating its broad-spectrum anticancer potential .
| Cell Line | Viability (%) | p-value |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | Varies | N/A |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer progression .
- Cell Cycle Regulation : The compound may interfere with cell cycle progression by targeting cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
